N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with bromine and ethyl groups, and a benzamide moiety with a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials often include 6-bromo-3-ethylbenzothiazole and 4-(diethylsulfamoyl)benzoic acid. The key steps in the synthesis may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Ethylation: The introduction of bromine and ethyl groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and ethylating agents (e.g., ethyl iodide) under controlled conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
- N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Uniqueness
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the ethyl group on the benzothiazole ring, along with the diethylsulfamoyl group on the benzamide moiety, distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSSABPXHKBMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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